Product packaging for H-DL-Val-OMe.HCl(Cat. No.:CAS No. 5619-05-6)

H-DL-Val-OMe.HCl

Cat. No.: B104609
CAS No.: 5619-05-6
M. Wt: 167.63 g/mol
InChI Key: KUGLDBMQKZTXPW-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Ester Derivatives

H-DL-Val-OMe.HCl belongs to the class of compounds known as amino acid esters. These are derivatives of amino acids where the carboxylic acid group has been converted into an ester. This transformation is typically achieved through esterification, a reaction of the amino acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like hydrochloric acid (HCl) or with reagents like thionyl chloride or trimethylchlorosilane. nih.govrsc.org

The primary purpose of converting an amino acid to its ester form is to protect the carboxylic acid functional group. In peptide synthesis, for example, this protection prevents the carboxyl group of one amino acid from reacting with itself or other molecules in an uncontrolled manner. masterorganicchemistry.com The ester group can be later removed through hydrolysis to restore the carboxylic acid, a crucial step in the synthesis of larger peptides or other complex molecules. pearson.com Amino acid methyl esters, including this compound, are therefore fundamental intermediates in organic synthesis, finding use in medicinal chemistry, polymer science, and the development of novel bioactive compounds. nih.govmedchemexpress.com

Significance as a Chiral Building Block in Organic Synthesis

Chirality is a critical aspect of drug discovery and development, as the different enantiomers (mirror-image isomers) of a chiral molecule can have vastly different biological activities. Chiral building blocks are optically active molecules used as starting materials in the synthesis of enantiomerically pure compounds. nih.gov

While this compound itself is a racemic mixture (containing both D- and L-enantiomers), its separated stereoisomers, L-valine methyl ester hydrochloride and D-valine methyl ester hydrochloride, are highly valuable chiral building blocks. peptide.comtcichemicals.compeptide.combachem.com These enantiomerically pure forms are used in asymmetric synthesis to construct complex molecules with specific three-dimensional arrangements. nih.gov For instance, L-valine methyl ester hydrochloride is an intermediate in the synthesis of certain hypertension drugs. google.com The use of such chiral precursors is essential for producing pharmaceuticals with high efficacy and specificity. Researchers have developed methods for chiral recognition to separate and analyze these esters, highlighting their importance in creating stereochemically defined products. nih.gov

Role in Peptide Chemistry and Peptidomimetic Design

The most prominent application of this compound and its individual enantiomers is in peptide synthesis. chemimpex.comchemimpex.comnih.gov Peptides are chains of amino acids linked by amide (peptide) bonds. To synthesize a peptide with a specific sequence, the reactive functional groups of the amino acids must be selectively protected and deprotected. masterorganicchemistry.com

This compound serves as a C-terminally protected version of valine. The methyl ester (-OMe) group blocks the carboxylic acid, allowing its free amino group (-NH2) to form a peptide bond with the activated carboxyl group of another N-protected amino acid. rsc.orgmasterorganicchemistry.com Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used to facilitate this bond formation. rsc.org This strategy is fundamental to both solution-phase and solid-phase peptide synthesis, enabling the stepwise construction of dipeptides, tripeptides, and longer polypeptide chains. masterorganicchemistry.comprepchem.comprepchem.com

Furthermore, this compound is a valuable precursor in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties such as stability against enzymatic degradation or enhanced receptor binding. By using valine methyl ester as a starting scaffold, chemists can introduce various structural modifications to create novel amino acid derivatives and incorporate them into peptide-like structures, advancing drug discovery and material science. nih.govnih.gov

Interactive Table: Research Applications of this compound

Research Area Specific Use
Peptide Synthesis C-terminally protected building block for the controlled, sequential addition of valine into a peptide chain. rsc.orgmasterorganicchemistry.com
Pharmaceutical Development Intermediate in the synthesis of drug molecules, such as antihypertensives. chemimpex.comgoogle.com
Organic Synthesis A chiral precursor (as L- or D-isomer) for the asymmetric synthesis of complex organic molecules. nih.govnih.gov
Biochemical Research Used in studies of protein synthesis, metabolism, and amino acid transport mechanisms. chemimpex.comchemimpex.com
Peptidomimetic Design Starting material for creating modified amino acids to build novel peptide analogues with enhanced properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO2 B104609 H-DL-Val-OMe.HCl CAS No. 5619-05-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGLDBMQKZTXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-05-6, 7146-15-8, 6306-52-1
Record name Valine, methyl ester, hydrochloride (1:1)
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Record name Methyl DL-valinate hydrochloride
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Synthetic Methodologies Involving H Dl Val Ome.hcl

Peptide Bond Formation with H-DL-Val-OMe.HCl as an Amine Component

The formation of a peptide bond requires the activation of a carboxylic acid group of one amino acid and its subsequent reaction with the amino group of another. In the context of this article, this compound provides the nucleophilic amine for the coupling reaction. The presence of a methyl ester on the C-terminus and a hydrochloride salt of the amine necessitates specific reaction conditions to ensure successful peptide bond formation.

Solution-phase peptide synthesis (LPPS) is a classical approach that offers flexibility in terms of scale and purification of intermediates. In this strategy, protected amino acids and peptides are coupled in a suitable solvent, and the resulting product is isolated and purified after each step.

A notable example of solution-phase synthesis involves the coupling of an N-protected amino acid, such as Z-L-Phg-OH, with H-Val-OMe·HCl (the L-isomeric form of the user-specified racemic mixture). In a well-documented procedure, the reaction is carried out in a mixed solvent system of dichloromethane (B109758) (DCM) and dimethylformamide (DMF). The coupling is initiated by activating the carboxylic acid with a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) and an additive like Oxyma Pure. The H-Val-OMe·HCl is then added along with a tertiary base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the valine's amino group on the activated carboxyl component. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, a standard aqueous workup is performed to remove byproducts and unreacted reagents, followed by purification of the dipeptide product, for instance, through recrystallization. This method has been shown to be effective, providing the desired dipeptide in high yield with minimal epimerization. sgpgims.org.in

The selection of solvents and reagents is critical. For instance, the use of EDC-HCl is advantageous in solution-phase synthesis due to the water-solubility of its urea (B33335) byproduct, which simplifies purification through aqueous extraction. google.com

Solid-phase peptide synthesis (SPPS) is a widely adopted methodology for the synthesis of peptides, where the growing peptide chain is anchored to an insoluble polymer support. This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing of the resin-bound peptide. interchim.frsigmaaldrich.com

While SPPS is a cornerstone of modern peptide chemistry, specific documented examples detailing the direct use of this compound as the initial building block to be coupled to a resin are not extensively reported in the reviewed scientific literature. Typically, in Fmoc-based SPPS, the first N-protected amino acid (e.g., Fmoc-Val-OH) is anchored to the resin, and subsequent amino acids are added sequentially. The use of a pre-formed amino acid ester hydrochloride like this compound would represent a less conventional starting point for standard SPPS protocols.

However, the principles of SPPS are relevant. The coupling of sterically hindered amino acids, such as valine, onto a solid support can be challenging. Research in this area has focused on optimizing coupling conditions, including the use of more potent activating agents and microwave irradiation to enhance reaction rates and yields. sgpgims.org.in For instance, studies have shown that using coupling reagents like HBTU can significantly improve the efficiency of coupling sterically hindered amino acids to a resin. sgpgims.org.in

The choice of coupling reagent is paramount in peptide synthesis as it governs the reaction rate, yield, and the degree of racemization of the chiral centers. Various classes of coupling reagents have been developed and investigated for their efficacy in forming peptide bonds, especially in challenging cases involving sterically hindered amino acids like valine.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), are classic activating agents in peptide synthesis. google.comsigmaaldrich.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine component.

In solution-phase synthesis involving H-Val-OMe·HCl, EDC-HCl is a preferred carbodiimide (B86325). Its hydrochloride salt form is water-soluble, as is its urea byproduct, which allows for their easy removal from the reaction mixture through an aqueous workup. google.com The combination of EDC-HCl with an additive, such as an N-hydroxybenzotriazole derivative, is a common strategy to suppress racemization and improve coupling efficiency. A detailed study on the synthesis of Z-L-Phg-Val-OMe from Z-L-Phg-OH and H-Val-OMe·HCl highlights the effectiveness of the EDC-HCl/Oxyma Pure system. sgpgims.org.in This combination resulted in a high yield of the dipeptide with a very low level of the undesired DL-epimer.

Table 1: Comparison of Coupling Additives with EDC-HCl in the Synthesis of Z-L-Phg-Val-OMe

Coupling AdditiveYield (%)DL Epimer (%)
Oxyma Pure81-840.1
HOBt-3.7
HOAt-<1-2
Data sourced from a study on low-epimerization peptide bond formation. sgpgims.org.in

Oxyma-based reagents have emerged as highly effective and safer alternatives to traditional benzotriazole-based additives like HOBt and HOAt, which have explosive properties. njpeptide.comgreyhoundchrom.com Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is a prominent member of this class. When used in conjunction with a carbodiimide like EDC-HCl, Oxyma Pure forms an active ester that readily reacts with the amine component. sgpgims.org.ingreyhoundchrom.com

Research has demonstrated the superiority of the EDC-HCl/Oxyma Pure coupling cocktail in solution-phase synthesis. sgpgims.org.in In the synthesis of a dipeptide using H-Val-OMe·HCl as the amine component, the use of Oxyma Pure as an additive resulted in a significant reduction in epimerization compared to HOBt. sgpgims.org.in The effectiveness of Oxyma-based additives is attributed to their ability to form highly reactive and stable active esters, which leads to faster and cleaner coupling reactions.

More recent developments include Oxyma-B, which has shown even greater efficacy in suppressing racemization in certain peptide models. njpeptide.com The combination of EDC·HCl with potassium salts of oximes, such as K-Oxyma, has also been reported as a superior coupling cocktail for both solution-phase and solid-phase peptide synthesis, offering high purity of the final peptide product. sigmaaldrich.com

Table 2: Performance of EDC·HCl/K-Oxyma in Solution-Phase Synthesis

Peptide SynthesizedCoupling CocktailYield (%)
Z-Phg-Pro-NH2EDC·HCl/K-Oxyma94.7
Z-Phe-Val-Pro-NH2EDC·HCl/K-Oxyma-
Data from a study on EDC·HCl and potassium salts of oximes as coupling cocktails. sigmaaldrich.com

Phosphonium (B103445) and uronium/guanidinium salts are among the most efficient coupling reagents used in modern peptide synthesis, particularly for difficult couplings involving sterically hindered amino acids or for segment condensation. These reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), work by forming active esters in situ in the presence of a base. sigmaaldrich.com

While there is a vast body of literature on the use of these reagents in peptide synthesis, specific examples detailing the coupling of this compound with phosphonium or uronium salts are not extensively documented in the reviewed scientific papers. However, the general principles suggest their applicability, especially given the sterically hindered nature of the valine residue. Reagents like HATU and HBTU are known to be highly effective for coupling sterically hindered amino acids and can complete the reaction in a short amount of time with minimal racemization, especially when used with an additive like HOBt. njpeptide.com PyBOP is another powerful phosphonium salt reagent that is often used as a non-toxic alternative to BOP and is known for its rapid and efficient coupling. google.com The choice between these reagents often depends on the specific peptide sequence and the desired reaction conditions. google.comsigmaaldrich.com

Coupling Reagent Investigations for Peptide Formation

Diphenyl Phosphorazidate (DPPA) Mediated Coupling

Diphenyl Phosphorazidate (DPPA) is a versatile reagent employed in peptide synthesis known for promoting amide bond formation with minimal epimerization and racemization. nih.govtcichemicals.com Its utility extends to coupling reactions involving valine derivatives. The reaction proceeds through the formation of an acyl azide (B81097) intermediate. researchgate.net DPPA is particularly effective because it is generally inactive toward the functional groups present in many amino acid side chains, including the isopropyl group of valine. tcichemicals.com

For the coupling to occur, a base such as triethylamine (B128534) is required to deprotonate the carboxylic acid of the coupling partner, generating a carboxylate anion. tcichemicals.com Dimethylformamide (DMF) is a commonly used solvent for these reactions, suitable for both liquid- and solid-phase peptide synthesis. tcichemicals.com The DPPA method is noted for its straightforward work-up procedures. tcichemicals.com

ParameterConditionSource
Reagent Diphenyl Phosphorazidate (DPPA) nih.govtcichemicals.com
Key Feature Low racemization/epimerization nih.govtcichemicals.com
Solvent Dimethylformamide (DMF) tcichemicals.com
Base Triethylamine or similar tcichemicals.com
Intermediate Acyl azide researchgate.net
Silatropic Switch Activation in Amide/Peptide Construction

A novel, pH-neutral method for activating carboxylic acids for amide and peptide bond formation involves an in-situ carboxyl activation using a silatropic switch. nih.govorganic-chemistry.orgacs.org This strategy is based on the thermodynamically driven tautomerization of an S-silylthiol ester to a more reactive O-silylthionoester. nih.govacs.org

The process begins with the silylation of a thiol acid using an agent like bistrimethylsilylacetamide (BSA), which kinetically generates the S-silylthiol ester. nih.govacs.org This intermediate rapidly undergoes a silatropic rearrangement to the stable O-silylthionoester. acs.org This species then reacts efficiently with primary or secondary amines, such as the amino group of this compound, at room temperature to form the desired amide (peptide) bond. nih.govorganic-chemistry.org A key advantage of this method is the excellent stereoretention observed, even with substrates that are prone to racemization in traditional coupling protocols. nih.govacs.org The reaction is mild, chemoselective, and provides a simple system for peptide construction. nih.gov

Ynamide Coupling Reagents

Ynamide coupling reagents have emerged as a powerful tool for forming both amide and ester bonds, distinguished by their remarkable ability to suppress racemization. nih.govacs.orgnih.gov These reagents activate carboxylic acids through the formation of stable, and sometimes isolable, α-acyloxyenamide active esters. nih.govacs.org The subsequent reaction of this active ester with an amine, like this compound, yields the peptide with high fidelity of the stereocenter. acs.org

The effectiveness of ynamides in preventing racemization has enabled their use in N → C (inverse) peptide synthesis, a challenging direction due to the high susceptibility of peptidyl acids to epimerization. nih.govacs.org Research has also focused on developing water-removable ynamide reagents, which simplify product purification by allowing by-products to be removed with a simple acidic aqueous work-up, thus avoiding column chromatography. nih.govrsc.orgrsc.orgresearchgate.net This innovation enhances the industrial and environmental viability of the method. nih.govacs.org

Derivatization Strategies of this compound for Specific Applications

The modification of this compound at its N-terminus or C-terminus allows for the creation of diverse molecular structures with tailored properties.

N-Terminal Modifications

The free α-amino group of this compound is a prime site for chemical modification. These derivatizations are crucial for creating peptidomimetics, probes, or altering the molecule's physical properties. A variety of amine-reactive compounds can be used. nih.gov For instance, N-hydroxysuccinimide (NHS) esters react under mild conditions to form stable amide bonds. nih.gov

Another strategy is reductive amination, where the amine reacts with an aldehyde or ketone to form an imine (Schiff base), which is then reduced to a secondary amine. dtu.dk This can be accomplished with reagents like 4-formyl-benzenesulfonic acid. dtu.dk Furthermore, the amino group can be converted into an azide via aqueous diazotransfer, which can then be used in "click chemistry" reactions. nih.gov These modifications are fundamental in proteomics and drug discovery, allowing for the attachment of various functional handles. nih.gov

Modification TypeReagent/MethodResulting LinkageSource
Acylation N-hydroxysuccinimide (NHS) estersAmide nih.gov
Reductive Amination Aldehydes/Ketones (e.g., FBSA)Secondary Amine dtu.dk
Azidation Imidazole-1-sulfonyl azideAzide (for click chemistry) nih.gov

C-Terminal Elongation through Ester Linkage

The C-terminus of this compound is a methyl ester. To achieve peptide chain elongation from this end, the ester must first be converted into a reactive carboxylic acid. This is typically accomplished through saponification, which involves hydrolysis of the ester using a base like sodium hydroxide (B78521) in a solvent such as methanol (B129727). acs.org Once the methyl group is removed to yield the free carboxylate (H-DL-Val-OH), standard peptide coupling methods can be employed to form an amide bond with the amino group of another amino acid ester.

Alternatively, specialized methods have been developed for direct C-terminal elongation. One such approach involves the synthesis of C-terminal peptide isopropenyl esters via a copper(II)-mediated Chan–Lam–Evans enol esterification. rsc.org These stable peptide esters can then be coupled stereoselectively with various amino acid nucleophiles, providing a direct route for elongation from the C-terminal ester. rsc.org

Green Chemistry Approaches in this compound Synthesis and Reactions

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In peptide synthesis, this often involves replacing hazardous solvents and improving process efficiency. nih.govrsc.org

A significant focus has been the replacement of traditional, toxic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). rsc.orgrsc.org Propylene carbonate (PC) has been identified as a promising green, polar aprotic solvent that can be used for both solution-phase and solid-phase peptide synthesis (SPPS) with comparable or better yields than conventional solvents. rsc.orgrsc.orgdigitellinc.comresearchgate.net Studies have shown that peptide coupling and deprotection reactions proceed efficiently in PC without significant racemization or unwanted side reactions. rsc.org Other green solvents and solvent mixtures, such as 2-Methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297), and mixtures of anisole (B1667542) and N-octylpyrrolidone (NOP), are also being explored. nih.govtandfonline.com

The development of water-removable ynamide coupling reagents also represents a significant green advancement. rsc.orgrsc.org By designing the reagent so that its by-product can be washed away with water, the need for purification via chromatography, which consumes large volumes of organic solvents, is eliminated. rsc.orgrsc.org These innovations contribute to making the synthesis and reactions involving this compound more sustainable and cost-effective. peptide.com

Conventional SolventGreen Alternative(s)Key AdvantagesSource(s)
N,N-Dimethylformamide (DMF) Propylene Carbonate (PC)Biodegradable, non-reprotoxic, high polarity rsc.orgrsc.orgdigitellinc.com
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower toxicity nih.gov
Various Ethyl Acetate (EtOAc)Biodegradable, lower toxicity nih.gov
DMF Anisole/N-octylpyrrolidone (NOP)Good solubilizing power, derived from biomass (anisole) tandfonline.com

Mechanistic Investigations of Reactions with H Dl Val Ome.hcl

Analysis of Reaction Pathways in Peptide Coupling

The formation of a peptide bond is a condensation reaction that is not thermodynamically spontaneous and requires the activation of the carboxylic acid group. In the context of reactions involving H-DL-Val-OMe.HCl, this is typically achieved through the use of coupling reagents. A common pathway involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure). researchgate.netbachem.compeptide.com

The general mechanism proceeds as follows:

Activation of the Carboxylic Acid: The carbodiimide (B86325) reacts with the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. peptide.com

Formation of an Active Ester: To minimize side reactions such as racemization and the formation of N-acylurea, an additive like HOBt or OxymaPure is introduced. researchgate.netorgsyn.org This additive rapidly reacts with the O-acylisourea to form a more stable active ester. researchgate.net This active ester is less reactive than the O-acylisourea, which helps to prevent the loss of stereochemical integrity of the chiral center of the amino acid. peptide.com

Nucleophilic Attack by the Amine: The amino group of this compound, once deprotonated by a base, acts as a nucleophile. orgsyn.org The hydrochloride salt form of this compound ensures that the highly reactive amino group does not participate in unwanted side reactions before the intended coupling step. A non-nucleophilic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is added to the reaction mixture to neutralize the hydrochloride, thus liberating the free amine for reaction. orgsyn.orgorgsyn.org

Peptide Bond Formation: The liberated amino group of the valine methyl ester then attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the activating group (e.g., HOBt or OxymaPure) and forming the new peptide (amide) bond. khanacademy.orgsketchy.com The methyl ester group on the valine remains intact throughout this process.

A specific example is the synthesis of Z-L-Phg-Val-OMe, where Z-L-Phg-OH is activated by EDC-HCl and OxymaPure. orgsyn.org this compound is then added, followed by DIEA to initiate the coupling. orgsyn.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). orgsyn.org

Role of Solvents and Additives in Reaction Kinetics and Efficiency

The choice of solvent is crucial in peptide coupling reactions as it must effectively solvate the reactants, reagents, and the growing peptide chain to ensure efficient reaction kinetics. peptide.com The efficiency of the synthesis is often evaluated by the yield and purity of the final peptide product.

Commonly used solvents in peptide synthesis include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). peptide.comacs.org These solvents are chosen for their ability to dissolve a wide range of amino acid derivatives and reagents. peptide.com However, due to concerns about their toxicity, there is a growing interest in finding "greener" alternatives. researchoutreach.org

Studies have explored the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and cyclopentyl methyl ether (CPME) as potential replacements for traditional solvents. acs.orgresearchoutreach.org The effectiveness of these alternative solvents can vary depending on the specific peptide sequence and the resin used in solid-phase peptide synthesis (SPPS). For instance, in the synthesis of a challenging peptide sequence, a protocol using 2-MeTHF at a slightly elevated temperature (40 °C) was found to be more effective than conventional methods using hazardous solvents. acs.org

The solubility of the coupling reagents and the amino acid derivatives in the chosen solvent system is a critical factor. nih.gov In some cases, solvent mixtures are employed to enhance solubility and reaction efficiency. For example, a mixture of DCM and DMF has been reported to be superior to either solvent alone in certain microwave-assisted syntheses. peptide.com The table below summarizes findings on the performance of different solvents in peptide synthesis.

Solvent/Solvent SystemPeptide Synthesis ApplicationObserved OutcomeReference(s)
DCM/DMF (1:1) Solution-phase synthesis of Z-L-Phg-Val-OMeEffective for dissolving reactants and facilitating the coupling reaction. orgsyn.org
2-Methyltetrahydrofuran (2-MeTHF) Solid-phase synthesis of a challenging decapeptideBetter performance than DMF in the coupling step. acs.org
Ethyl Acetate (EtOAc) Solid-phase synthesis of a tripeptide (H-Leu-Ala-Phe-OH)High purity (96.9%) of the final product was achieved. nih.gov
N-Butylpyrrolidone (NBP) Solid-phase synthesis of an octapeptideShowed good swelling of the resin and was able to solvate all amino acids. researchoutreach.org
Dimethyl Carbonate (DMC) Solid-phase synthesis of a cyclic octapeptideResulted in a significantly lower yield (14% of original) and purity (4%) compared to DMF. researchoutreach.org

Additives also play a significant role in reaction kinetics and efficiency. As mentioned previously, additives like HOBt and OxymaPure not only suppress racemization but also act as nucleophilic catalysts, accelerating the rate of the coupling reaction. researchgate.net The use of HOBt has been shown to considerably reduce coupling reaction times. researchgate.net

Catalytic Approaches in this compound Conversions

Catalysis offers alternative pathways for the formation of peptide bonds and other transformations involving this compound, often leading to improved efficiency and selectivity.

Enzymatic Catalysis: Enzymes, particularly proteases and lipases, have been investigated as catalysts for peptide synthesis. nih.govnih.govtamu.edu This approach offers high stereospecificity, potentially eliminating the need for protecting groups on the side chains of amino acids. Some enzymes can utilize amino acid methyl esters, like this compound, as substrates. nih.gov For example, a novel mechanism has been proposed where an enzyme catalyzes the formation of an S-acyl-L-cysteine intermediate, which then undergoes a chemical S→N acyl transfer to form the peptide bond. nih.gov Lipases have also been explored as catalysts, although they can sometimes lead to slow reaction times and hydrolysis of the acyl-donor ester. tamu.edu

Chemical Catalysis: In chemical synthesis, certain additives can be considered catalysts. 1-Hydroxybenzotriazole (HOBt) and its derivatives are bifunctional catalysts that have significantly improved peptide bond formation. researchgate.net They function by forming an active ester intermediate that is more reactive towards the amine component than the initial carboxylic acid.

Another catalytic approach involves the use of 4-(N,N-dimethylamino)pyridine (DMAP) for coupling amino acids to hydroxy-functionalized resins. peptide.com However, the basic nature of DMAP can lead to undesirable racemization, so it is typically used in catalytic amounts. peptide.com

Furthermore, research into prebiotic chemistry has demonstrated that peptide ligation can be catalyzed by thiols in water, proceeding through an amidine intermediate that selectively hydrolyzes to form the peptide bond. nih.gov In some systems, the formation of peptide bonds has been shown to not involve acid-base catalysis by ribosomal residues, but rather precise positioning of the reactants. nih.gov

The table below provides a summary of different catalytic approaches relevant to reactions with this compound.

Catalyst TypeExample(s)ApplicationMechanism/Key FeatureReference(s)
Enzyme Proteases, Lipases, DltAPeptide synthesisHigh stereospecificity, can use amino acid esters as substrates. nih.govnih.govtamu.edu
Bifunctional Catalyst 1-Hydroxybenzotriazole (HOBt)Peptide couplingForms a more stable and reactive active ester, accelerates coupling. researchgate.net
Base Catalyst 4-(N,N-Dimethylamino)pyridine (DMAP)Coupling to resinsCatalyzes esterification, can cause racemization. peptide.com
Thiol Catalyst Generic thiols in waterPrebiotic peptide ligationForms an amidine intermediate that selectively hydrolyzes to the peptide. nih.gov

Stereochemical Considerations and Racemization Studies Utilizing H Dl Val Ome.hcl

Racemization During Peptide Bond Formation

The process of forming a peptide bond requires the activation of the carboxylic acid group of one amino acid, which makes the α-hydrogen more susceptible to abstraction. This loss of the α-proton can lead to a loss of the defined stereochemistry at that chiral center thieme-connect.de. Valine, due to the steric bulk of its isopropyl side chain, presents unique challenges in peptide synthesis, but the fundamental mechanisms of racemization still apply.

There are two primary pathways through which racemization occurs during peptide synthesis: direct α-hydrogen abstraction and the formation of a 5(4H)-oxazolone (azlactone) intermediate mdpi.comslideshare.net.

Direct Alpha-Hydrogen Abstraction: In the presence of a base, the α-hydrogen of the activated amino acid residue can be directly removed. This creates a planar carbanion (enolate) intermediate. Subsequent reprotonation can occur from either face of the planar structure, leading to a mixture of D and L configurations and thus, racemization thieme-connect.demdpi.com. This mechanism is particularly relevant under basic conditions used during either the coupling step or the deprotection of the N-terminal protecting group mdpi.com.

Oxazolone Formation: This is widely considered the most predominant mechanism for racemization during the coupling of N-protected amino acids mdpi.comresearchgate.net. The activated carboxyl group of the N-protected amino acid can be intramolecularly attacked by the carbonyl oxygen of the protecting group. This cyclization forms a 5(4H)-oxazolone intermediate. The α-hydrogen of this oxazolone is highly acidic and is readily abstracted, leading to the formation of a resonance-stabilized, achiral oxazole enol acs.org. The subsequent reaction with the amino group of the incoming amino acid ester (like H-Val-OMe.HCl) can proceed through this intermediate, which, upon ring-opening, yields the peptide product as a racemic mixture mdpi.comnih.gov. A specific variation involves inter-residue oxazoline intermediates, which have been observed to cause racemization during acidic hydrolysis in peptides containing amino acids like 3-hydroxyvaline nih.gov.

The activation of the carboxylic group is a prerequisite for both pathways, making the choice of activation method and coupling reagents a critical factor in controlling stereochemical integrity mdpi.comnih.gov.

The choice of coupling reagent is crucial as it directly influences the degree of carboxyl group activation and, consequently, the propensity for racemization. Highly reactive intermediates are more likely to form oxazolones, leading to a greater loss of chiral purity mdpi.comiris-biotech.de.

Carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), can produce highly reactive O-acylisourea esters, which are prone to oxazolone formation and subsequent racemization mdpi.comluxembourg-bio.com. The use of additives, often called racemization suppressants, is a common strategy to mitigate this issue. Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., HOAt) react with the activated intermediate to form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate. These active esters then react with the amine component to form the peptide bond with higher chiral purity luxembourg-bio.compeptide.com.

Modern coupling reagents, particularly onium salts (uronium/aminium and phosphonium), have been developed to facilitate efficient peptide bond formation while minimizing racemization. However, their effectiveness varies.

Coupling Reagent Combination% Epimerization (Model Reaction: Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu)Reference
HATU / NMMHigh nih.gov
HBTUHigh nih.gov
PYBOpHigh nih.gov
DCCHigh nih.gov
DIC / OxymaLow nih.gov
DEPBTLow nih.gov
YnamidesNo detectable epimerization nih.gov

This table presents generalized findings on the racemization potential of various coupling reagents from model studies. Actual levels of epimerization can vary based on specific substrates and reaction conditions.

As shown in the table, reagents like HATU and HBTU can still lead to significant epimerization under certain conditions nih.govnih.gov. In contrast, combinations like DIC/Oxyma have shown reduced racemization nih.gov. More recently, ynamide-based coupling reagents have emerged as exceptionally effective in suppressing racemization, even in challenging peptide fragment condensations and cyclizations nih.govnih.gov.

Beyond the choice of coupling reagents, several other reaction parameters significantly influence the preservation of stereochemical purity.

Base: The presence, strength, and concentration of bases can promote racemization via both the direct abstraction and oxazolone pathways mdpi.comslideshare.net. Tertiary amines like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) are commonly used, but their basicity can increase the rate of α-proton abstraction. The formation of tertiary amine salts has also been shown to have a profound effect on racemization thieme-connect.de.

Solvent: The polarity of the solvent plays a role. Non-polar solvents are generally preferred as they can disfavor the formation of the charged intermediates involved in racemization pathways slideshare.net. Solvents like Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) are often better choices than highly polar solvents like Dimethylformamide (DMF) for minimizing racemization nih.gov.

Temperature: Higher reaction temperatures can increase the rate of racemization. While elevated temperatures may be used to drive sluggish couplings to completion, especially with sterically hindered amino acids like valine, it comes at the cost of potentially lower stereochemical purity mdpi.com. Performing couplings at lower temperatures (e.g., 0-4 °C) is a common strategy to suppress racemization acs.org.

Strategies for Chiral Control and Suppression of Racemization

Controlling chirality in peptide synthesis is a multifactorial challenge that involves the careful selection of reagents and optimization of reaction conditions. Key strategies include:

Use of Additives: As mentioned, the addition of HOBt or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) to carbodiimide-mediated couplings is a cornerstone of racemization suppression. These additives act as traps for the highly reactive activated species, converting them into less racemization-prone active esters luxembourg-bio.compeptide.com. Oxyma Pure is another popular and highly effective additive researchgate.net.

Selection of Coupling Reagent: Choosing a coupling reagent with a low intrinsic potential for causing racemization is critical. Phosphonium (B103445) salts (e.g., PyBOP) and modern uronium/aminium salts based on HOAt or Oxyma (e.g., HATU, COMU) are generally preferred. The development of novel reagent classes, such as ynamides, offers promising avenues for virtually eliminating racemization nih.govnih.gov.

Protecting Group Strategy: The nature of the N-terminal protecting group influences the rate of oxazolone formation. For instance, the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups are standard, but their activation can lead to racemizable intermediates nih.gov. Novel protecting groups, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, have been developed specifically to suppress side reactions, including α-carbon racemization, by avoiding the formation of carbamate moieties nih.govresearchgate.net.

Control of Reaction Parameters: Careful management of the reaction environment is essential. This includes using the weakest base necessary at the lowest possible concentration, choosing a solvent of appropriate polarity (often less polar), and maintaining low reaction temperatures mdpi.comslideshare.net.

Enantiomeric Purity Assessment in H-DL-Val-OMe.HCl Derived Products

After a peptide has been synthesized using a valine methyl ester derivative, it is crucial to determine its enantiomeric purity to ensure quality. The presence of undesired diastereomers (peptides containing a D-amino acid instead of an L-amino acid, or vice versa) can be difficult to separate and can alter the biological properties of the peptide nih.govnih.gov.

Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a direct and powerful method for separating enantiomers or diastereomers. The synthesized peptide or its constituent amino acids (after total acid hydrolysis) can be analyzed on a chiral stationary phase (CSP) researchgate.netnih.gov. For example, N-Fmoc derivatives of amino acid methyl esters, including valine methyl ester, have been successfully resolved on amylose-derived CSPs, allowing for the quantification of enantiomeric impurities researchgate.net.

Gas Chromatography (GC) on a Chiral Column: After hydrolysis of the peptide, the resulting amino acids are derivatized to make them volatile (e.g., as N-trifluoroacetyl-amino acid esters). The derivatized amino acids are then separated on a chiral GC column.

HPLC-Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method involves hydrolyzing the peptide in deuterated acid (e.g., DCl/D₂O). The deuterium incorporation helps to correct for any racemization that occurs during the hydrolysis step itself. The resulting amino acids are then separated using chiral HPLC and quantified by tandem mass spectrometry, allowing for the detection of trace levels of the undesired isomer nih.govdigitellinc.com. This method avoids the need for derivatization and is applicable to all chiral amino acids nih.govdigitellinc.com.

The table below summarizes common analytical approaches for determining the enantiomeric purity of amino acids derived from peptides.

Analytical MethodSample PreparationDetection PrincipleKey Advantages
Chiral HPLCPeptide hydrolysis, optional derivatization (e.g., N-Fmoc)Differential interaction with a chiral stationary phaseDirect separation of enantiomers, high accuracy
Chiral GC-MSPeptide hydrolysis, derivatization to volatile estersSeparation on a chiral GC column, mass spectrometric detectionHigh resolution and sensitivity
Chiral HPLC-MS/MSPeptide hydrolysis in deuterated acidChiral separation followed by specific mass transition monitoringHigh sensitivity and specificity, corrects for hydrolysis-induced racemization

These analytical methods are essential for quality control in peptide synthesis, ensuring that the final product meets the required specifications for stereochemical purity nih.gov.

Applications of H Dl Val Ome.hcl in Advanced Chemical Synthesis

Synthesis of Complex Peptide Sequences

The primary and most established application of valine methyl ester hydrochloride is in peptide synthesis. guidechem.commasterorganicchemistry.com In the construction of a peptide chain, it is essential to selectively form amide bonds between specific amino acids in a predetermined sequence. This requires the strategic use of protecting groups to prevent unwanted side reactions.

H-DL-Val-OMe.HCl serves as the amine (or N-terminal) component in a peptide coupling reaction. The carboxylic acid group is masked as a methyl ester, preventing it from reacting, while the amino group is free (after neutralization of the hydrochloride salt) to act as a nucleophile. masterorganicchemistry.com This free amine attacks the activated carboxyl group of an N-protected amino acid, forming the desired peptide bond. This fundamental reaction is the cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS). masterorganicchemistry.comrsc.org

In solution-phase synthesis , this compound is reacted with an N-protected amino acid in the presence of a coupling reagent. rsc.org After the formation of the dipeptide, the methyl ester can be saponified to reveal the carboxylic acid, and the N-terminal protecting group can be removed, allowing for further elongation of the peptide chain. nih.gov

In solid-phase peptide synthesis (SPPS) , a revolutionary technique developed by Bruce Merrifield, the C-terminal amino acid is anchored to a solid polymer support. masterorganicchemistry.com While this compound itself isn't typically the first amino acid attached to the resin (as its carboxyl group is already esterified), it is used extensively as a building block for elongating the peptide chain. An N-protected valine would be used first, but for subsequent steps involving the addition of a valine residue, a derivative like this compound (or more commonly, its N-protected counterparts like Boc-Val-OH or Fmoc-Val-OH) is essential. medchemexpress.commasterorganicchemistry.com The use of such derivatives is crucial for building complex polypeptide sequences, including those with therapeutic activity. masterorganicchemistry.comlookchem.com

Coupling Reagent ClassExamplesMechanism Principle
CarbodiimidesDicyclohexylcarbodiimide (B1669883) (DCC), Diisopropylcarbodiimide (DIC)Activates the carboxyl group to form a reactive O-acylisourea intermediate. rsc.org
Phosphonium (B103445) SaltsBOP, PyBOPForms an active ester or amide through a phosphonium-based intermediate.
Uronium/Guanidinium SaltsHBTU, TBTU, HATUReacts with the carboxyl group to form a highly reactive activated ester. nih.gov
Additives1-Hydroxybenzotriazole (B26582) (HOBt), Ethyl Cyanohydroxyiminoacetate (Oxyma)Added with coupling reagents to suppress side reactions and reduce racemization. rsc.org
Table 1: Common Coupling Reagents and Additives in Peptide Synthesis.

Formation of Peptidomimetics and Conformationally Constrained Structures

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against proteolytic degradation and better bioavailability. escholarship.org A key strategy in designing peptidomimetics is the introduction of conformational constraints into the peptide backbone. This compound and its stereoisomers are valuable starting materials for creating these rigid structures. nih.govnih.gov

The incorporation of valine derivatives can enforce specific secondary structures like β-turns and β-sheets. researchgate.net The bulky, non-polar isopropyl side chain of valine restricts the rotational freedom around the peptide bonds (phi and psi dihedral angles), guiding the peptide to adopt a more defined conformation. acs.org

Researchers synthesize novel, non-proteinogenic amino acids and incorporate them into peptide sequences to achieve conformational restriction. nih.govrsc.org For example, cyclic dipeptides and other constrained analogues can be synthesized using derivatives of common amino acids like valine. nih.gov These constrained building blocks are then used in peptide synthesis to create peptidomimetics with predictable three-dimensional structures, which is critical for designing molecules that can bind to specific biological targets with high affinity and selectivity. nih.govacs.org

Constrained Structure TypeDescriptionSynthetic Approach Example
Cyclic Dipeptides (Lactams)Dipeptides cyclized through an amide bond, often involving a diaminocarboxylic acid. nih.govSynthesis from Boc-derivatives of amino acids like ornithine or lysine. nih.gov
Cyclobutane-Containing Amino AcidsAmino acids where the backbone is part of a rigid cyclobutane (B1203170) ring. nih.govMulti-step synthesis involving intramolecular nucleophilic substitution. nih.gov
Proline-Templated Amino Acids (PTAAs)Structures designed to mimic the polyproline II (PPII) helix conformation. acs.orgSynthesis starting from 4-hydroxyproline (B1632879) to create a bicyclic system. acs.org
Piperazine-Based MimeticsCreation of a piperazine-2,3,5-trione (B169579) core to mimic a phenylalanine residue. rsc.orgSequential alkylation of a cyclic phenylalanine derivative. rsc.org
Table 2: Examples of Strategies for Forming Conformationally Constrained Structures.

Precursor for Scaffold Design in Medicinal Chemistry

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. nih.gov The discovery of novel scaffolds is crucial for developing drugs against new biological targets or for overcoming limitations of existing drugs. nih.govnih.gov Amino acid derivatives like this compound are valuable precursors for designing and synthesizing new molecular scaffolds. google.com

As a chiral building block, the L-isomer, H-L-Val-OMe.HCl, is particularly important in asymmetric synthesis, where it can be used to construct complex, enantiomerically pure molecules. Its inherent chirality can guide the stereochemical outcome of subsequent reactions. Furthermore, the valine structure itself can be part of a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets. mdpi.com

The versatility of this compound allows chemists to use it as a starting point for creating libraries of diverse compounds. By modifying its side chain or incorporating it into larger, more complex heterocyclic systems, researchers can explore new chemical space in the search for new therapeutic agents. mdpi.com For instance, it serves as a key intermediate in the synthesis of pharmaceuticals like the antihypertensive drug Valsartan and the antiviral drug Valacyclovir (B1662844). ruifuchems.compatsnap.com

Scaffold ClassSignificance in Medicinal ChemistryPotential Role of Valine Fragment
BenzodiazepinesPrivileged scaffold for CNS-active drugs.Can be incorporated to modulate lipophilicity and steric interactions.
HydantoinsCore structure in anticonvulsant and antiarrhythmic drugs.The valine side chain can be appended to explore structure-activity relationships.
ChromenopyridinesScaffold with a broad spectrum of biological activities. mdpi.comCan be integrated into the structure as part of a multi-component reaction. mdpi.com
Diphenyl KetonesA scaffold for designing inhibitors of targets like the sodium-hydrogen exchanger 1 (NHE1). nih.govAmino acid portions can be linked to the core to interact with protein binding sites.
Table 3: Examples of Medicinal Chemistry Scaffolds and the Potential for Incorporating Amino Acid Derivatives.

Application in Macrocyclization and Cyclic Peptide Synthesis

Cyclic peptides are an important class of molecules that often exhibit greater stability, binding affinity, and metabolic resistance compared to their linear counterparts. nih.govrsc.org However, the synthesis of cyclic peptides, especially those smaller than five amino acids, can be challenging and prone to oligomerization. nih.gov Macrocyclization, the intramolecular reaction to form the cyclic structure, is a critical step that requires optimized strategies. nih.gov

Valine derivatives are frequently incorporated into linear peptide precursors destined for cyclization. Modern synthetic methods have expanded the toolkit for macrocyclization beyond traditional head-to-tail lactamization. rsc.orgresearchgate.net One innovative strategy involves palladium-catalyzed C(sp³)–H activation, which can form a carbon-carbon bond between the β-carbon of an amino acid like alanine (B10760859) or valine and an aromatic side chain (e.g., phenylalanine) within the same peptide. nih.gov This creates a unique hydrocarbon linkage and a structurally diverse cyclic peptide. nih.gov

The choice of amino acids in the linear precursor can significantly influence the efficiency of macrocyclization by pre-disposing the peptide to adopt a conformation suitable for ring closure. The conformational constraints imposed by valine can be beneficial in this context, helping to minimize the entropic penalty of the cyclization reaction. nih.gov

Macrocyclization StrategyDescriptionCompatibility with Valine
Lactamization (Amide Bond Formation)Formation of an amide bond between the N-terminus and C-terminus or between side chains. nih.govStandard method; valine is readily incorporated into the linear precursor. rsc.org
Ring-Closing Metathesis (RCM)Formation of a carbon-carbon double bond between two alkene-containing unnatural amino acids. rsc.orgRequires incorporation of specific unnatural amino acids alongside residues like valine.
Azide-Alkyne Cycloaddition ("Click Chemistry")Formation of a triazole ring from an azide (B81097) and an alkyne-functionalized amino acid. rsc.orgRequires incorporation of specific unnatural amino acids alongside residues like valine.
C(sp³)–H ActivationPalladium-catalyzed intramolecular arylation of a C-H bond at the β-carbon of an aliphatic residue. nih.govDirectly applicable to valine, creating a Cβ–Aryl linkage for cyclization. nih.gov
Table 4: Selected Peptide Macrocyclization Strategies.

Biochemical and Biological Research Perspectives on H Dl Val Ome.hcl Derivatives

Role in Studies of Protein Synthesis Pathways

Amino acid derivatives like H-DL-Val-OMe.HCl are valuable in research focused on protein synthesis and metabolism. chemimpex.com The esterification of the valine molecule renders it more cell-permeable, allowing researchers to introduce it into cellular systems to study the downstream effects of increased intracellular valine concentrations. Once inside the cell, cellular enzymes called esterases can hydrolyze the methyl ester, releasing valine that can then participate in or influence various metabolic pathways, including protein synthesis.

Research has shown that the concentration of valine itself can significantly impact protein metabolism. For instance, studies in the bacterium Pseudomonas saccharophila demonstrated that both D- and L-isomers of valine can inhibit net protein synthesis while simultaneously stimulating protein turnover. nih.gov In these studies, a specific concentration of valine (0.5 μmole per mg of bacterial protein) led to a roughly 70% decline in net protein synthesis. nih.gov The use of esterified forms like this compound facilitates such investigations by ensuring the delivery of the amino acid across cell membranes. Furthermore, related derivatives such as N-Methyl-L-valine methyl ester hydrochloride are employed in biochemical research to probe protein folding and enzyme activity, which are processes intricately linked to protein synthesis. chemimpex.com The DL-form of valine has also been studied for its role in the structural arrangement and gel formation of myofibrillar proteins, where it promotes the unfolding of tertiary structures and enhances hydrophobic interactions, leading to stable protein complexes. nih.gov

Investigations of Amino Acid Transport Mechanisms

This compound and its isomers are instrumental in elucidating the mechanisms of amino acid and peptide transport across biological membranes. The transport of essential amino acids like valine is a critical cellular process mediated by various transporter proteins. nih.gov Research using L-valine methyl ester (Val-OMe) has provided specific insights into its interaction with peptide transporters (PEPTs), which are important for the absorption of small peptides and certain drugs. nih.gov

A key study using rat peptide transporters PEPT1 and PEPT2 expressed in cells found that L-valine methyl ester is recognized and transported by both. nih.gov The compound was shown to be a high-affinity substrate, particularly for rPEPT2, and it competitively inhibited the transport of other substrates. nih.gov This suggests that the valine ester directly engages with the binding site of these transporters. nih.gov The affinity of these transporters for L-valine methyl ester is quantified by the inhibition constant (Kᵢ), which represents the concentration required to produce half-maximum inhibition.

Inhibition Constants (Kᵢ) of L-Valine Methyl Ester for Rat Peptide Transporters
TransporterKᵢ Value (mM)Reference
rPEPT13.6 nih.gov
rPEPT20.83 nih.gov

These findings are significant as they demonstrate that simple amino acid esters can be potent substrates for peptide transporters. nih.gov This principle extends to other biological systems, as seen in research on plants where an L-valine conjugate was shown to be loaded into the phloem by multiple amino acid transporters (RcAAP2, RcANT7, and RcLHT1), facilitating its movement throughout the plant. nih.gov Such studies underscore the utility of valine derivatives in probing the function and substrate specificity of various transport systems.

Development of Amino Acid Derivatives with Enhanced Biological Activity

A major application of this compound and its isomers in pharmaceutical research is as a structural motif to enhance the biological activity and bioavailability of drugs. chemimpex.com The "prodrug" approach involves chemically modifying a drug to improve its pharmacological properties, such as its ability to be absorbed by the body. Attaching L-valine via an ester linkage has proven to be a highly successful strategy for improving the oral absorption of poorly permeable drugs. nih.gov

This strategy leverages the body's own transport mechanisms. As established, valine esters are recognized by the PEPT1 transporter, which is highly expressed in the intestinal epithelium. nih.gov By attaching a valine ester to a drug molecule, the resulting prodrug can effectively "hitch a ride" on the PEPT1 transporter to cross the intestinal wall and enter the bloodstream. nih.gov Once absorbed, cellular esterases cleave the valine ester, releasing the active drug.

A classic example of this approach is the antiviral drug valacyclovir (B1662844), which is the L-valyl ester prodrug of acyclovir (B1169). nih.gov This modification results in significantly higher plasma concentrations of acyclovir after oral administration compared to administering acyclovir itself. The success of valacyclovir and another antiviral, valganciclovir, has inspired the development of other valine-modified prodrugs. nih.gov Research has consistently shown that valine-modified peptidomimetics often exhibit the greatest improvement in bioavailability among various amino acid modifications. nih.gov Consequently, this compound serves as a crucial starting material or intermediate in the synthesis of these advanced pharmaceutical compounds. patsnap.comruifuchems.com

Research into Peptide-based Enzyme Inhibitors

In the field of drug discovery, there is significant interest in developing peptides and peptidomimetics that can act as enzyme inhibitors. These molecules are designed to bind to the active site of a target enzyme, blocking its activity and thereby modulating a biological pathway involved in a disease. Amino acid derivatives, including this compound, are the fundamental building blocks for synthesizing these complex inhibitors. rsc.org

The design of peptide-based inhibitors is a process of structural optimization. Researchers systematically modify the peptide sequence and the structure of the individual amino acid residues to maximize potency and selectivity for the target enzyme. For example, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication, scientists synthesized and tested a series of peptide-like molecules. nih.gov

Advanced Analytical and Computational Approaches for H Dl Val Ome.hcl

Spectroscopic Characterization Techniques for Reaction Monitoring

Spectroscopy offers real-time or near-real-time insights into the progress of chemical reactions, allowing for the tracking of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of H-DL-Val-OMe.HCl. ¹H NMR provides detailed information about the chemical environment of protons within the molecule. During the esterification of DL-valine to form this compound, NMR can monitor the disappearance of the carboxylic acid proton and the appearance of the methoxy (B1213986) (–OCH₃) signal, confirming reaction completion.

A significant challenge and a critical application of NMR in the context of this compound is the analysis of its stereoisomers (enantiomers). Since the ¹H NMR spectra of enantiomers are identical in an achiral solvent, chiral discrimination requires specific strategies. One common approach is the use of a chiral solvating agent or a chiral derivatizing agent. researchgate.net For instance, adding an enantiomerically pure chiral agent, such as (18-Crown-6)-2,3,11,12-tetracarboxylic acid, can induce diastereomeric interactions with the D- and L-enantiomers of valine methyl ester. researchgate.net These interactions create different magnetic environments for the corresponding protons in each enantiomer, resulting in separate signals (diastereomeric splitting) in the NMR spectrum. researchgate.netnih.gov This allows for the quantification of the enantiomeric excess (ee) in a sample. researchgate.net

In cases of signal overlap, advanced 2D NMR techniques like J-resolved or RES-TOCSY spectroscopy can be employed to enhance spectral resolution and facilitate unambiguous analysis. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (δ) ppm (in CDCl₃) Multiplicity
Isopropyl CH₃ ~0.9-1.1 Doublet
Isopropyl CH ~2.2-2.4 Multiplet
α-CH ~4.0-4.2 Doublet
Methoxy OCH₃ ~3.7-3.8 Singlet
Amine NH₃⁺ Broad singlet Broad

Note: Values are approximate and can vary based on solvent and concentration.

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and monitoring chemical transformations. In the synthesis of this compound from DL-valine, IR spectroscopy can track the reaction by observing the disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of key product peaks.

The resulting this compound exhibits characteristic absorption bands that confirm its structure. The most prominent of these is the strong carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. Another key feature is the presence of the amine hydrochloride, which gives rise to a broad and complex series of bands in the 2400-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the R-NH₃⁺ group.

Table 2: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch (Amine Salt) 2400 - 3200 Broad, strong absorption
C-H Stretch (Alkyl) 2850 - 3000 Medium to strong
C=O Stretch (Ester) 1735 - 1750 Strong, sharp absorption
N-H Bend (Amine Salt) 1500 - 1600 Medium absorption

Chromatographic Methods for Purity and Stereoisomer Separation

Chromatography is essential for separating this compound from any unreacted starting materials or byproducts and, crucially, for resolving its constituent enantiomers.

High-Performance Liquid Chromatography (HPLC) is the premier method for separating the enantiomers of valine methyl ester. Since enantiomers have identical physical properties in an achiral environment, direct separation requires a chiral stationary phase (CSP). CSPs, such as those based on macrocyclic glycopeptides like teicoplanin, can directly resolve underivatized amino acid enantiomers. sigmaaldrich.com

An alternative and widely used "indirect" method involves derivatization. The racemic mixture of this compound is reacted with an enantiomerically pure chiral derivatizing agent, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase HPLC column. nih.gov The relative peak areas of the separated diastereomers correspond directly to the ratio of the D- and L-enantiomers in the original sample. researchgate.net

Table 3: Example HPLC Separation of Derivatized Valine Methyl Ester Diastereomers

Diastereomer Retention Time (min)
L-FDLA - D-Val-OMe 15.2
L-FDLA - L-Val-OMe 18.5

Note: Conditions are hypothetical for illustrative purposes. Separation is achieved on a standard C18 column.

This compound is a salt and is therefore non-volatile, making it unsuitable for direct analysis by Gas Chromatography (GC). To utilize GC for purity or enantiomeric analysis, the compound must first be converted into a more volatile derivative. This typically involves two steps: neutralization of the hydrochloride salt to yield the free amine (DL-Val-OMe) and subsequent derivatization of the primary amine group.

A common derivatization technique is N-acylation, for example, reacting the free amine with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA). The resulting N-trifluoroacetyl-DL-valine methyl ester is significantly more volatile and thermally stable, making it amenable to GC analysis. If enantiomeric separation is desired, a chiral GC column is required to resolve the derivatized D- and L-enantiomers.

Mass Spectrometry (MS) in Product Characterization

Mass Spectrometry (MS) is a destructive analytical technique that provides critical information about the molecular weight and structure of a compound. When coupled with a chromatographic inlet like GC (GC-MS) or HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying components in a mixture.

For this compound, MS analysis would typically be performed on the free base, valine methyl ester (C₆H₁₃NO₂), which has a molecular weight of 131.18 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 131. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for amino acid esters include the loss of the methoxy group (-•OCH₃, 31 Da) to give a fragment at m/z 100, and the loss of the entire methoxycarbonyl group (-•COOCH₃, 59 Da) to yield a fragment at m/z 72. The presence of the isopropyl side chain is often confirmed by a fragment at m/z 43.

Table 4: Expected Mass Fragments for Valine Methyl Ester

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion
131 [M]⁺ (Molecular Ion)
100 [M - OCH₃]⁺
88 [M - C₃H₇]⁺
72 [M - COOCH₃]⁺

X-ray Crystallography in Structural Elucidation of this compound and its Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. For amino acid derivatives like this compound, this method provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing, which are fundamental to understanding their chemical and physical properties.

Crystal Structure Analysis of this compound Salts and Related Compounds

While specific crystallographic data for this compound is not extensively detailed in readily available literature, comprehensive structural analyses have been conducted on closely related compounds, particularly the hydrochloride salts of C-terminal amidated amino acids, such as those of valine, isoleucine, threonine, and others. iucr.orgresearchgate.net These studies serve as a crucial reference for understanding the structural implications of forming hydrochloride salts of amino acid derivatives.

The formation of a hydrochloride salt significantly influences the molecular packing within the crystal. Research comparing C-amidated amino acid salts with their C-terminal free acid counterparts reveals that interactions like Cα—H⋯O hydrogen bonds and carbonyl–carbonyl interactions are notably strengthened in the salt form. iucr.orgresearchgate.net A distinct difference is also observed in the interaction patterns involving the chloride ions. iucr.org In the crystal structures of many C-amidated amino acid hydrochlorides, the chloride ions are situated between adjacent peptide molecules, participating in hydrogen bonds that contribute to the formation of sheet-like structures. jst.go.jp

Structural Features of C-Amidated Amino Acid Hydrochloride Salts

The C-terminal amidation of amino acids introduces specific structural features, particularly in their hydrochloride salt forms. A key finding from crystallographic studies is the consistent interaction pattern between the chloride ion and the amide groups. iucr.org In the majority of C-amide crystals, chloride ions are bifurcately hydrogen-bonded to the NH2 groups of two neighboring amide moieties. iucr.orgresearchgate.net This interaction facilitates the formation of alternating parallel layers of the C-amides and chloride ions. iucr.orgresearchgate.net

Below is a table summarizing the comparative structural features observed in related C-amidated and C-acid amino acid crystals.

FeatureC-Amidated Amino Acid HCl SaltsC-Acid Amino Acid Crystals
Chloride Ion Interaction Cl⁻ ions are typically bifurcately hydrogen-bonded to two neighboring amide NH₂ groups. iucr.orgresearchgate.netDirect hydrogen bonding between the carboxyl OH and Cl⁻ is not consistently observed. iucr.org
Molecular Packing Forms parallel layers of C-amides and Cl⁻ ions. iucr.orgresearchgate.netPacking is more varied and dependent on the specific side chain and environment. iucr.org
Hydrogen Bonding Strengthened Cα—H⋯O hydrogen bonds and carbonyl-carbonyl interactions upon salt formation. iucr.orgresearchgate.netWeaker Cα—H⋯O and carbonyl-carbonyl interactions compared to C-amide salts. iucr.org
Dominant Interaction Superior hydrogen-bonding ability of NH⋯Cl⁻. iucr.orgHydrogen bonding ability of OH⋯Cl⁻ is more dependent on crystal packing. iucr.org

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful complement to experimental techniques by offering a dynamic and energetic perspective on molecular structures and interactions. For this compound, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can predict and explain its behavior at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to amino acids and their derivatives to calculate properties such as relative conformer energies, deprotonation energies, and proton affinities. researchgate.net

For amino acid systems, which are rich in hydrogen bonds, the choice of the DFT functional is critical for obtaining accurate results. researchgate.net Studies comparing various DFT and wave function theory methods have shown that hybrid functionals, such as BHandHLYP, are among the best performers for accuracy, even surpassing more computationally expensive methods like MP2 when used with an appropriate basis set like 6-311++G(d,p). researchgate.net Such a method would be highly suitable for investigating this compound to determine its lowest energy conformation, vibrational frequencies, and the energetic landscape of its interactions, particularly the hydrogen bonding involving the ester group, the ammonium (B1175870) group, and the chloride counter-ion.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions in different environments.

MD simulations of amino acids, including valine, have been performed to understand their behavior in aqueous solutions and their interactions at interfaces. nih.govdiva-portal.org These simulations can reveal how factors such as solute concentration and the charge state of the amino acid affect thermodynamic properties and molecular interactions. nih.govdiva-portal.org For instance, simulations have shown that for surface-active amino acids like valine, the cationic form (as would be expected in a hydrochloride salt) has the highest affinity for the water surface, a phenomenon driven by favorable energetic contributions from hydrogen bonding. diva-portal.org

Furthermore, MD simulations have been instrumental in comparing the effects of different terminal groups, such as C-terminal amidation. biorxiv.org Simulations of amidated peptides at lipid interfaces show how these modifications influence aggregation, secondary structure formation (e.g., α-helices), and interaction energies. biorxiv.org Applying MD simulations to this compound could similarly elucidate its dynamic behavior in solution, its solvation properties, and its potential to interact with biological membranes or other molecules, providing a motion-based picture that complements the static view from X-ray crystallography.

Future Research Directions and Emerging Paradigms for H Dl Val Ome.hcl

Novel Synthetic Methodologies with Improved Efficiency and Stereoselectivity

The classical synthesis of amino acid methyl esters involves esterification using methanol (B129727) in the presence of strong acid catalysts like gaseous hydrochloric acid or thionyl chloride. mdpi.com These methods, while effective, often suffer from drawbacks such as harsh reaction conditions, the generation of significant waste, and tedious workup procedures. mdpi.com Future research is intensely focused on developing more efficient, milder, and environmentally benign synthetic routes.

One promising approach is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. This method has been shown to produce a series of amino acid methyl ester hydrochlorides, including valine derivatives, in good to excellent yields. mdpi.com The reaction is compatible with various natural and synthetic amino acids and offers a simpler, more efficient alternative to traditional protocols. mdpi.com Another emerging frontier is mechanochemistry, which utilizes mechanical force, such as ball milling, to drive chemical reactions, often in the absence of a solvent. mdpi.com Mechanoenzymatic methods have successfully been used to synthesize dipeptides containing sterically hindered amino acids like valine, demonstrating the potential for solvent-free synthesis pathways. mdpi.com

While H-DL-Val-OMe.HCl is a racemic mixture, a significant research direction involves the development of methodologies with high stereoselectivity. This is less about the direct synthesis of the DL-mixture and more about creating efficient pathways to the individual L- and D-enantiomers, which are crucial chiral building blocks. Future work could explore enzyme-catalyzed kinetic resolution of the racemic ester or the development of novel chiral catalysts for the asymmetric esterification of valine precursors.

Methodology Reagents/Conditions Key Advantages Challenges & Future Scope
Traditional Acid Catalysis Methanol, Gaseous HCl or SOCl₂Well-established, high conversionHarsh conditions, waste generation, safety concerns with reagents. mdpi.com
Trimethylchlorosilane (TMSCl) Methanol, TMSCl, Room TemperatureMild conditions, high yields, simple workup. mdpi.comOptimization for a wider range of non-natural amino acids.
Ion-Exchange Resins Amberlyst-15, MethanolCatalyst is reusable, simplified purification. mdpi.comCan require higher temperatures or longer reaction times.
Mechanosynthesis Ball milling, often solvent-freeReduced solvent waste, potential for novel reactivity, energy efficient. mdpi.comScale-up challenges, heat management in the reactor.
Enzymatic Synthesis Lipases, proteasesHigh stereoselectivity, mild conditions, biodegradable catalyst. mdpi.comEnzyme stability, substrate scope limitations, cost.

Exploration of this compound in Macrocyclic Peptides and Peptidomimetics

Macrocyclic peptides are a compelling class of therapeutics that combine the high affinity and specificity of large biologics with the synthetic accessibility of small molecules. nih.gov Macrocyclization enhances metabolic stability and can improve membrane permeability by constraining the peptide's conformation. nih.gov The incorporation of this compound into macrocyclic scaffolds is an emerging area of interest. Using a racemic mixture introduces diastereomeric diversity into peptide libraries. The bulky, hydrophobic isopropyl side chain of valine already imposes significant conformational constraints; the presence of both D- and L-configurations at a specific position can generate a diverse set of spatial arrangements, which is highly valuable for screening against "undruggable" targets like protein-protein interfaces. nih.gov

Future research will likely involve the systematic incorporation of DL-amino acid esters like this compound into various macrocyclization strategies, including traditional lactamization, ring-closing metathesis, and azide-alkyne cycloadditions. nih.gov The goal is to explore how this induced stereochemical diversity impacts binding affinity, selectivity, and pharmacokinetic properties. Peptidomimetics containing DL-valine residues could also be designed to mimic or disrupt natural peptide interactions with greater stability and novel structural features.

Integration of this compound into Bioconjugation Strategies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, particularly for antibody-drug conjugates (ADCs). nih.govrsc.org While the primary reactive handle on this compound is its nucleophilic amino group, its role in future bioconjugation strategies is more likely as an internal component of a larger peptide linker or scaffold. rsc.org

The valine-citrulline (Val-Cit) dipeptide is a well-established linker in ADCs, designed to be cleaved by lysosomal enzymes inside cancer cells. acs.org The exploration of DL-valine within such linkers is a logical next step. Introducing a D-valine residue could alter the linker's susceptibility to enzymatic cleavage, potentially tuning the rate of drug release. Furthermore, research into novel conjugation chemistries could one day target the valine side chain itself. Although chemically robust, advances in C-H activation catalysis could enable site-specific functionalization of aliphatic residues, opening up unprecedented avenues for creating novel bioconjugates. The challenge lies in achieving selectivity over other amino acid side chains under biologically compatible conditions. nih.gov

Advanced Mechanistic Insights via In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is critical for optimizing synthetic processes. The application of advanced in situ spectroscopic techniques to monitor reactions involving this compound is a key area for future research. These methods allow for real-time observation of reactant consumption, intermediate formation, and product generation without altering the reaction environment. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. tricliniclabs.com In situ ¹H-NMR can track the progress of a peptide coupling reaction by monitoring the disappearance of the this compound signal and the appearance of new signals corresponding to the newly formed peptide. ias.ac.in Two-dimensional NMR techniques like COSY and NOESY can provide detailed structural information on transient intermediates or side products, helping to elucidate complex reaction pathways. tricliniclabs.comuzh.ch Furthermore, techniques like ¹⁹F-NMR are invaluable for monitoring the removal of reagents like trifluoroacetic acid (TFA) during peptide synthesis and purification, which is crucial for biological assays. mdpi.com Combining these spectroscopic methods with computational modeling will provide a comprehensive, atom-level understanding of the factors governing reactivity and selectivity in syntheses utilizing this building block.

Technique Information Obtained Application to this compound Reactions
¹H and ¹³C NMR Real-time concentration of reactants, intermediates, and products; structural elucidation. tricliniclabs.comnih.govMonitoring peptide coupling efficiency; optimizing reaction times and reagent stoichiometry.
2D NMR (COSY, TOCSY, NOESY) Through-bond and through-space correlations; detailed structural assignment. tricliniclabs.comuzh.chIdentifying side-products; characterizing the conformation of peptides containing DL-valine.
Fourier-Transform Infrared (FT-IR) Spectroscopy Monitoring of functional groups (e.g., C=O, N-H). mdpi.comTracking the formation of the amide bond in real-time.
Mass Spectrometry (e.g., ESI-MS) Detection of molecular ions of all species in the reaction mixture.Identifying intermediates and confirming product mass during reaction monitoring. acs.org
High-Resolution Imaging (AFM, TEM) Visualization of morphology and self-assembly at the nanoscale. nih.govStudying the aggregation and fibril formation of peptides incorporating DL-valine.

Development of Sustainable Synthesis Routes for this compound and its Derivatives

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals. rsc.org Future research on this compound will prioritize the development of sustainable manufacturing processes that minimize environmental impact. This involves a multi-faceted approach, from the feedstock to the final product.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.